
N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and sulfonamide functional groups. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazole and sulfonamide groups. Key reagents and conditions include thiophene derivatives, tosyl chloride, and methanesulfonyl chloride under controlled temperature and pH conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
2.1 Antimicrobial Properties
Research has indicated that N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showing minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics like linezolid .
Case Study: Antibacterial Efficacy
In a comparative analysis, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL, outperforming several standard treatments .
2.2 Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies on human cancer cell lines such as HeLa and MCF-7 revealed that it induces apoptosis at concentrations above 10 µM, with IC50 values indicating significant potency against tumor cells .
Case Study: Cytotoxic Effects
A detailed cytotoxicity study assessed various sulfonamide derivatives against cancer cell lines, finding that this compound reduced cell viability significantly, demonstrating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by morphological changes in treated cells .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from thiophene derivatives and tosylated pyrazoles. Various modifications to the core structure can enhance its biological activity.
Derivative | Synthesis Method | Biological Activity |
---|---|---|
Compound A | Reaction with thiophene | Antimicrobial activity |
Compound B | Tosylation followed by coupling | Cytotoxic effects on cancer cells |
Compound C | Substitution reactions | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
Thiophene derivatives
Pyrazole derivatives
Sulfonamide derivatives
Uniqueness: This compound stands out due to its unique combination of functional groups and structural features
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Biological Activity
N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiophene ring, a tosyl group, a pyrazole moiety, and a methanesulfonamide functional group. Its synthesis typically involves multi-step reactions that integrate these structural components. The synthesis process can be outlined as follows:
- Formation of Pyrazole : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form pyrazole derivatives.
- Tosylation : The introduction of the tosyl group is achieved through the reaction of the pyrazole with p-toluenesulfonyl chloride.
- Coupling Reaction : The final step includes coupling the resultant tosyl-pyrazole with thiophenes or phenyl groups to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing pyrazole rings have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The methanesulfonamide group in the compound has been associated with anti-inflammatory activity. Studies show that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
Case Studies
- Antimicrobial Activity Study : A study conducted on various sulfonamide derivatives, including those with similar structures to our compound, revealed a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assay : In vitro assays on cancer cell lines treated with related pyrazole derivatives showed dose-dependent cytotoxicity. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting higher efficacy .
Data Summary
Properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZADYCQSPLYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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